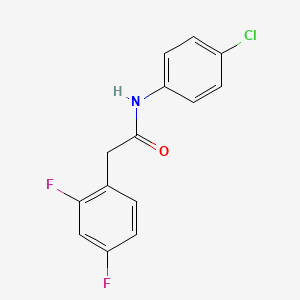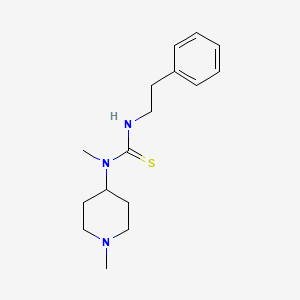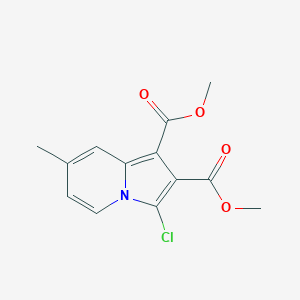
2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting with specific precursor molecules. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide were synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds, confirming the structure of synthesized compounds through IR, 1H NMR, and mass spectra (Duran & Demirayak, 2012).
Molecular Structure Analysis
Molecular structure analysis often involves characterizing compounds through various spectroscopic methods. For instance, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides were confirmed by 1H NMR, IR, and Mass spectra, highlighting the importance of spectroscopic techniques in elucidating chemical structures (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives focus on their potential bioactivity. For instance, compounds synthesized from related structures exhibited reasonable anticancer activity against various cancer types, indicating the bioactive potential of such molecules (Duran & Demirayak, 2012).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, can be critical for the application of these compounds. The crystal structure and physical properties of closely related compounds, such as 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, were studied, providing insights into the intermolecular interactions and molecular geometry that can affect their physical properties and bioactivity (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the potential applications of these compounds. Studies on related compounds have shown that specific derivatives possess antimicrobial and hemolytic activity, indicating the chemical properties that make them suitable for pharmaceutical applications (Gul et al., 2017).
科学的研究の応用
Synthesis and Anticancer Activity
- Researchers have synthesized derivatives similar to the compound , showing promising anticancer activities. For example, the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives demonstrated reasonable anticancer activity against different human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
pKa Determination and Structural Analysis
- The acidity constants (pKa values) of similar acetamide derivatives were determined via UV spectroscopic studies, providing insight into the compound's behavior in different pH environments. The first pKa values ranged between 5.91 and 8.34 (Duran & Canbaz, 2013).
Synthesis and Antimicrobial Evaluation
- New series of similar acetamide derivatives were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds displayed activity against selected microbial species, with some showing less toxicity and potential for further biological screening (Gul et al., 2017).
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-7-6-8-14(2)18(13)23-11-17(22)21-19-20-16(12-24-19)15-9-4-3-5-10-15/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZLBZKPUGTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)
![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)
![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)


![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)
![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)
